molecular formula C16H19N5O2 B6009497 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6009497
M. Wt: 313.35 g/mol
InChI Key: OGEZTZDKACEHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as MPP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of phosphodiesterase type 5 (PDE5), an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potent biological activity. It has been shown to exhibit a wide range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions that could be pursued in the study of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One possible direction is the development of novel derivatives of this compound with improved biological activity and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other fields such as cardiovascular disease and metabolic disorders. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the condensation of 6-chloro-2-aminopyrazine with 4-morpholinopropylamine followed by cyclization with 2-cyanopyridine-3-carboxylic acid. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.

Properties

IUPAC Name

11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16-13-12-17-15-2-4-18-21(15)14(13)3-7-20(16)6-1-5-19-8-10-23-11-9-19/h2-4,7,12H,1,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZTZDKACEHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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